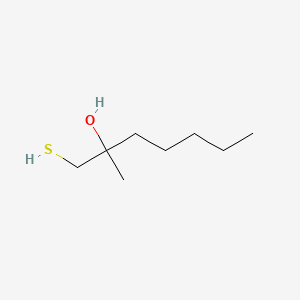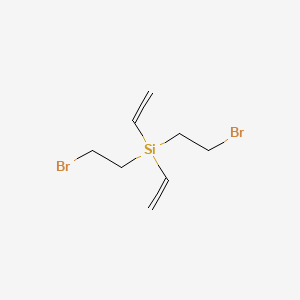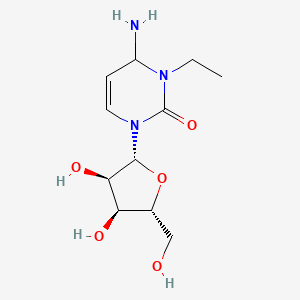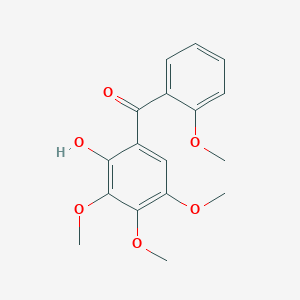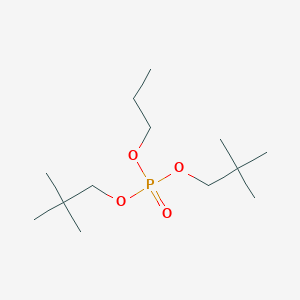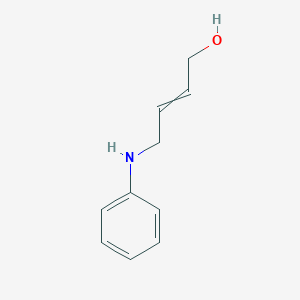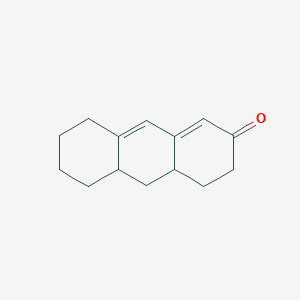
1-Chlorooct-4-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorooct-4-en-3-ol is an organic compound characterized by the presence of a chlorine atom, a double bond, and a hydroxyl group within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chlorooct-4-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of oct-4-en-3-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chlorooct-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-chlorooct-4-en-3-one.
Reduction: Formation of 1-chlorooctan-3-ol.
Substitution: Formation of compounds like 1-azidooct-4-en-3-ol or 1-cyanooct-4-en-3-ol.
Aplicaciones Científicas De Investigación
1-Chlorooct-4-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chlorooct-4-en-3-ol involves its interaction with various molecular targets. The chlorine atom and hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The double bond also plays a role in the compound’s chemical behavior, influencing its reactivity in addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Chlorooctane: Lacks the double bond and hydroxyl group, making it less reactive.
Oct-4-en-3-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Bromooct-4-en-3-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
1-Chlorooct-4-en-3-ol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chlorine atom and a hydroxyl group, along with a double bond, makes it a versatile compound in synthetic chemistry and various research fields.
Propiedades
Número CAS |
52418-79-8 |
|---|---|
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
1-chlorooct-4-en-3-ol |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-8(10)6-7-9/h4-5,8,10H,2-3,6-7H2,1H3 |
Clave InChI |
KYSLAFQFIOYLAX-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC(CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


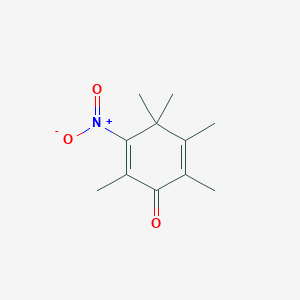


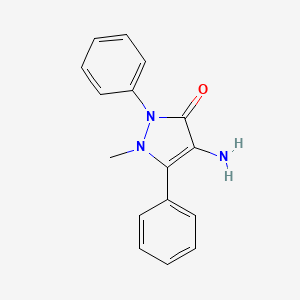
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

